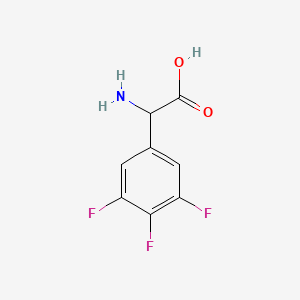

2-amino-2-(3,4,5-trifluorophenyl)acetic Acid

Descripción general

Descripción

2-Amino-2-(3,4,5-trifluorophenyl)acetic acid is a compound that is structurally related to a class of chemicals known for their potential anti-inflammatory and immunosuppressive properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, such as derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, which have been synthesized and studied for their pharmacological activities .

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, involves the addition of thioglycolic acid to 2-N-aralkylidene derivatives under controlled conditions . Another relevant synthesis method includes the acetic acid–promoted condensation of 2-aminothiophenol with aromatic aldehydes under microwave irradiation and solvent-free conditions, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through various analytical techniques such as degradation, identification of decomposition products, spectral analysis, elemental analysis, and IR spectra . For instance, an X-ray structure determination was used to characterize a derivative of (diphenylmethylene-amino) acetic acid, revealing significant non-planarity in the molecule's structure .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with bases or under phase transfer conditions with carbon disulfide to yield ketene dithioacetals. Additionally, reactions with phenyl isothiocyanate and dicyclohexyl carbodiimide can produce ketene-S,N- and N,N-acetals . These reactions highlight the reactivity of the amino acetic acid derivatives and could provide insights into the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely tied to their structure and the presence of functional groups. The derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, for example, have been found to possess anti-inflammatory and immunosuppressive activity, indicating their potential therapeutic applications . The presence of the trifluorophenyl group in this compound would likely influence its physical properties, such as solubility and stability, as well as its chemical reactivity.

Aplicaciones Científicas De Investigación

Synthesis of Amino Acid Derivatives

2-Amino-2-(3,4,5-trifluorophenyl)acetic acid has been utilized in the synthesis of various natural and non-natural α-amino acids and their derivatives. For instance, the synthesis of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives showcases its application in amino acid derivative synthesis (Burger, Rudolph, Neuhauser, & Gold, 1992).

Formation of Triorganotin(IV) Complexes

This compound is involved in the synthesis and characterization of triorganotin(IV) derivatives. These complexes have been studied for their crystal and molecular structures, providing insights into their polymeric trigonal bipyramidal configuration. This research contributes to the understanding of complex molecular structures (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Study in Crystallography

The compound has been studied in the context of crystallography. For example, investigations into the molecular structure of related compounds reveal insights into hydrogen bonding and molecular configurations, which is significant for understanding molecular interactions in crystal structures (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Peptide Synthesis

It has been used in peptide synthesis, particularly in the selective protection of α-amino groups. This is crucial for the synthesis of peptides containing acid-labile protecting residues, demonstrating its role in advancing peptide synthesis technologies (Sieber & Iselin, 1968).

Molecular Structure Studies

Research on similar compounds, such as 2-Amino-2-(2-fluorophenyl)acetic acid, contributes to the understanding of molecular structures, including hydrogen bonding and intermolecular interactions, which are fundamental in crystallography and molecular design (Burns & Hagaman, 1993).

Chemical Property Investigations

Studies on derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have revealed new details about the chemical properties of these compounds, which is essential for understanding their potential applications in various fields, including pharmaceuticals and materials science (Stankiewicz, Jakóbiec, & Zawisza, 1981).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

Mecanismo De Acción

Target of Action

Similar compounds such as trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .

Mode of Action

It is known that the carboxylic acid group within trifluorophenylacetic acid interacts with the pb cluster and passivates the deep-energy-level defects of the perovskites .

Biochemical Pathways

It is known that inhibitors of the dipeptidyl peptidase-4 enzyme, which can be prepared from similar compounds, play a role in the incretin system, affecting glucose metabolism .

Result of Action

It is known that inhibitors of the dipeptidyl peptidase-4 enzyme, which can be prepared from similar compounds, can increase insulin secretion and decrease glucagon release, thereby reducing blood glucose levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s solubility can influence its bioavailability and thus its efficacy .

Propiedades

IUPAC Name |

2-amino-2-(3,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPOIZISALNBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380736 | |

| Record name | 3,4,5-Trifluoro-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261952-27-6 | |

| Record name | 3,4,5-Trifluoro-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

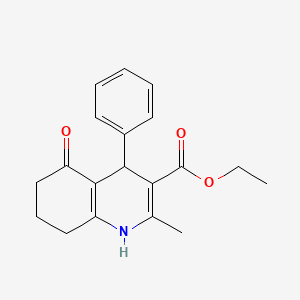

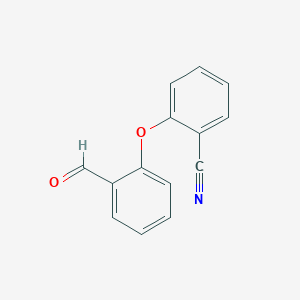

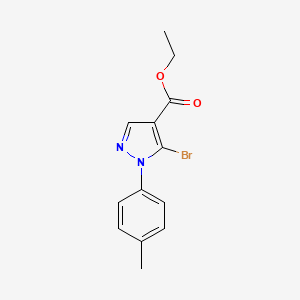

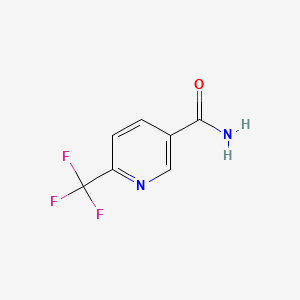

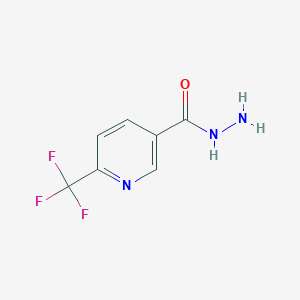

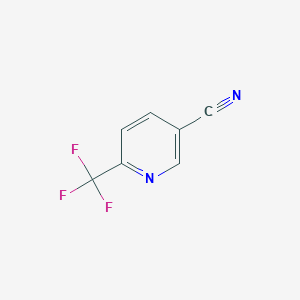

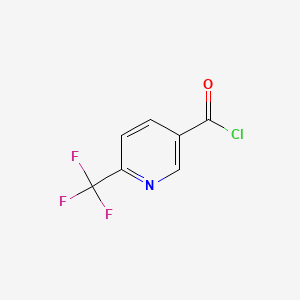

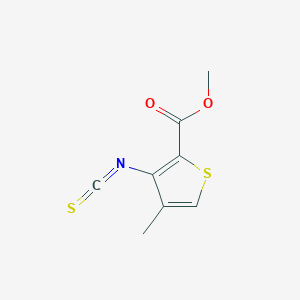

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)